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Executive Summary

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, functioning as the
rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAS) from saturated fatty
acids (SFAs). Its primary products, oleate (18:1n-9) and palmitoleate (16:1n-7), are essential
components of complex lipids like phospholipids and triglycerides. This guide focuses on the
pivotal role of SCD1 in the production of palmitoleate. Palmitoleate is not merely a structural
lipid; it functions as a "lipokine," a lipid hormone released by adipose tissue that exerts
systemic metabolic effects, including enhancing insulin sensitivity in muscle and suppressing
hepatic steatosis. The expression and activity of SCD1 are tightly regulated by a complex
network of nutritional and hormonal signals, making it a key node in metabolic health and
disease. Dysregulation of SCD1 is implicated in obesity, type 2 diabetes, and non-alcoholic
fatty liver disease (NAFLD). Consequently, SCD1 has emerged as a significant therapeutic
target for metabolic disorders. This document provides a comprehensive technical overview of
the SCD1-mediated production of palmitoleate, including the core biochemical pathway, its
intricate regulatory mechanisms, quantitative data on its activity, and detailed experimental
protocols for its study.
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The Core Biochemistry of Palmitoleate Synthesis

SCD1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes
the introduction of a single cis-double bond at the delta-9 position of fatty acyl-CoAs.[1] The
primary substrates for SCD1 are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are
converted to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[1][2]

The desaturation reaction is a complex oxidative process that requires several components:
e SCD1 Enzyme: The terminal desaturase containing a di-iron active site.

¢ Substrate: Palmitoyl-CoA (C16:0-CoA).

e Reducing Equivalents: Provided by NADH.

» Electron Transfer Chain: Consisting of NADH-cytochrome b5 reductase and the electron
carrier cytochrome b5.

o Molecular Oxygen (Oz): Serves as the final electron acceptor.[1]

During the reaction, two electrons are transferred from NADH via the electron transport
components to the di-iron center of SCD1, reducing it. This allows for the activation of
molecular oxygen and the subsequent abstraction of two hydrogen atoms from the palmitoyl-
CoA substrate to form water and the desaturated product, palmitoleoyl-CoA.[1]
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SCD1-catalyzed desaturation of Palmitoyl-CoA.

Regulation of SCD1 Expression and Activity

The expression of the SCD1 gene is meticulously controlled at the transcriptional level by a
variety of dietary and hormonal signals, reflecting its central role in managing cellular fatty acid

composition.
Transcriptional Regulation:

o SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): A master regulator of
lipogenesis, SREBP-1c is strongly induced by insulin. It directly binds to the sterol regulatory
element (SRE) in the SCD1 promoter to activate its transcription. High-carbohydrate diets
potently induce SCD1 expression through this insulin-SREBP-1c axis.[2][3]
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LXR (Liver X Receptor): LXRs are nuclear receptors that sense cellular cholesterol levels.
When activated by oxysterols, LXR can directly bind to the LXR response element (LXRE) in
the SCD1 promoter, upregulating its expression.[2][4]

ChREBP (Carbohydrate Response Element-Binding Protein): Activated by high glucose
levels, ChREBP is another key transcription factor that drives the expression of lipogenic
genes, including SCD1, in response to carbohydrate intake.[2][4]

PUFAs (Polyunsaturated Fatty Acids): In contrast to saturated fats, PUFASs are potent
suppressors of SCD1 gene expression. They achieve this primarily by inhibiting the
processing and activation of SREBP-1c.[3]

Leptin: This adipocyte-derived hormone, which signals satiety, inhibits SCD1 expression,
thereby reducing fatty acid synthesis.[5]
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Transcriptional regulation of the SCD1 gene.
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Palmitoleate as a Lipokine Signaling Molecule

Once synthesized, palmitoleate is incorporated into various lipid species. A portion is also
released from adipose tissue into circulation as a free fatty acid, acting as a lipid hormone or
“lipokine." This signaling role has profound implications for systemic metabolism.[6]

e Muscle: Palmitoleate enhances insulin sensitivity in skeletal muscle. It promotes glucose
uptake by increasing the translocation of glucose transporters (GLUT1 and GLUT4) to the
plasma membrane, a process associated with the activation of AMP-activated protein kinase
(AMPK).[7][8]

» Liver: Adipose-derived palmitoleate signals to the liver to suppress de novo lipogenesis,
thereby reducing hepatic fat accumulation (steatosis).[2]

o Pancreatic -cells: Palmitoleate has been shown to protect [3-cells from apoptosis induced
by saturated fatty acids like palmitate.

» Inflammation: Palmitoleate exerts anti-inflammatory effects, which may contribute to its
overall beneficial metabolic profile.[9]
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Palmitoleate's function as a lipokine.
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Quantitative Data

The activity of SCD1 and the resulting levels of palmitoleate are tightly linked to metabolic

status. The ratio of product to substrate (e.g., 16:1n-7 / 16:0) is often used as a surrogate

marker for SCD1 activity, known as the desaturation index.[10][11]

Table 1: Potency of Select SCD1 Inhibitors This table summarizes the half-maximal inhibitory

concentration (ICso) or half-maximal effective concentration (ECso) for several well-

characterized SCDL1 inhibitors, demonstrating their potency in various assay systems.

Inhibitor Target Species Assay Type ICs0 /| ECso
MK-8245 Human SCD1 Enzymatic 1 nM[12]
MK-8245 Mouse SCD1 Enzymatic 3 nM[12]
A-939572 Human SCD1 Enzymatic 37 nM[12]
A-939572 Mouse SCD1 Enzymatic <4 nM[12]
CVT-11127 Rat Microsomal SCD Enzymatic 210 nM[12]
CVT-11127 HepG2 Cell-based Cellular 410 nM[12]
XEN723 Mouse SCD1 Enzyme Assay 45 nM[13]
XEN723 HepG2 (Human) Cell-Based Assay 524 nM[13]

Table 2: Effects of SCD1 Global Knockout (GKO) in Mice on Tissue Lipids This table highlights
the significant changes in fatty acid composition and lipid content in various tissues of mice

with a global deletion of the Scd1 gene compared to wild-type controls.
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Tissue Parameter Genotype Value Change vs. WT
) Desaturation ]
Liver Wild-Type ~0.12 -
Index (16:1/16:0)
SCD1 GKO ~0.02 1 83%
) Desaturation ]
Adipose (eWAT) Wild-Type ~0.20 -
Index (16:1/16:0)
SCD1 GKO ~0.04 1 80%[10]
Palmitoleate
Adipose (eWAT) (16:1n7, % total Wild-Type 7.9% -
FA)
SCD1 GKO 1.4% 1 82%[10]
) Palmitate (16:0, ]
Adipose (eWAT) Wild-Type 24.3% -
% total FA)
No significant
SCD1 GKO 23.4%
change[10]
) Stearate (18:0, ]
Adipose (eWAT) Wild-Type 3.1% -
% total FA)
SCD1 GKO 8.2% 1 165%[10]
Plasma Triglycerides Wild-Type High -
SCD1 GKO Low 1[14]

Table 3: Palmitoleate and SCD1 Activity in Human Metabolic Conditions This table presents

data from human studies, showing the association between plasma or adipose tissue

palmitoleate levels, SCD1 activity, and metabolic diseases.
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.. Population /
Condition Parameter o Reference
Finding

. ) Higher quintiles
) Adipose Palmitoleate ) o
Obesity %) associated with higher  [6]
0
obesity prevalence.

) o Positively correlated
) Adipose SCD1 Activity ) ) ) )
Obesity with waist-to-hip ratio [15]
(16:1/16:0) ) )
in children.

Liraglutide treatment
Type 2 Diabetes Plasma Palmitoleate significantly reduced [5]

levels.

Liraglutide treatment
) Plasma SCD1 Activity  significantly
Type 2 Diabetes [5]
(16:1/16:0) downregulated

activity.

Mean in controls:
) ] Plasma Phospholipid 0.32%. Higher levels
Heart Failure Risk ) ) ) [16]
Palmitoleate (%) associated with

increased risk.

) Significantly higher in
Alcohol-Associated

) ) Plasma Palmitoleate ALD group vs. non- [11]
Liver Disease (ALD)

ALD group.

. o Significantly higher in
Alcohol-Associated Plasma SCD1 Activity

. . ALD group vs. non- [11]
Liver Disease (ALD) (16:1/16:0)

ALD group.

Experimental Protocols
Protocol 1: SCD1 Enzyme Activity Assay Using Liver
Microsomes

This protocol measures the direct enzymatic activity of SCD1 by quantifying the conversion of a
labeled saturated fatty acyl-CoA to its monounsaturated product.
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1. Preparation
- Prepare Assay Buffer (e.g., 100 mM Tris-HCI, pH 7.4)
- Prepare fresh NADH cofactor solution
- Dilute liver microsomes (enzyme source) in buffer
- Prepare [14C]-Stearoyl-CoA (substrate)

'

2. Pre-incubation
- Add buffer, inhibitor (or vehicle), and enzyme to plate
- Incubate at 37°C for 15-30 min

3. Reaction Initiation
- Add substrate/NADH mix to start reaction
- Incubate at 37°C for 30-60 min

4. Reaction Termination
- Add strong base (e.g., 10% KOH in ethanol) to stop

5. Saponification & Extraction
- Heat to saponify lipids
- Acidify and extract fatty acids (e.g., with hexane)

6. Quantification

- Separate products via TLC or HPLC
- Quantify [14C]-Oleate via scintillation counting

Click to download full resolution via product page
Workflow for a microsomal SCD1 activity assay.
Methodology:

* Enzyme Source Preparation: Isolate liver microsomes from control or treated animals (e.g.,
rats fed a high-carbohydrate diet to induce SCD1) via differential centrifugation. Determine
protein concentration using a BCA or Bradford assay.[13][17]

« Reagent Preparation:
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[e]

Assay Buffer: 100 mM Tris-HCI, pH 7.4.

o

Substrate: Prepare a working solution of [1-14C]-palmitoyl-CoA or [1-14C]-stearoyl-CoA
(e.g., 10 uM final concentration).[13]

o

Cofactor: Prepare a fresh solution of NADH (e.g., 2 mM final concentration).

[¢]

Inhibitor: Perform serial dilutions of the test compound in DMSO, ensuring the final DMSO
concentration in the assay is <0.5%.[12]

Assay Procedure:

o In a microplate well, combine assay buffer, inhibitor solution (or DMSO vehicle), and
diluted microsomal protein (e.g., 10-50 pg).

o Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
o Initiate the reaction by adding the substrate and cofactor mix.

o Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within
the linear range.[12][17]

[¢]

Stop the reaction by adding 10% KOH in ethanol.

Product Extraction and Quantification:

o Saponify the lipids by heating the plate (e.g., 80°C for 1 hour).

o Acidify the reaction with formic acid or HCI.

o Extract the resulting free fatty acids with a nonpolar solvent like hexane.

o Separate the radiolabeled substrate (e.g., [\*C]-palmitate) from the product (e.g., [**C]-
palmitoleate) using Thin-Layer Chromatography (TLC).

o Quantify the amount of product formed by scraping the corresponding TLC spot and
measuring radioactivity with a scintillation counter.[13]
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+ Data Analysis: Calculate the percentage of inhibition relative to the vehicle control to

determine ICso values.

Protocol 2: Fatty Acid Profile Analysis by GC-MS

This protocol details the extraction and quantification of total fatty acids, including
palmitoleate, from biological samples. The core steps are lipid extraction, derivatization to
volatile esters (FAMESs), and chromatographic separation and detection.

1. Sample Preparation
- Homogenize tissue or use plasma/serum
- Add internal standard (e.g., C17:0 or C21:0)

:

2. Lipid Extraction
- Perform Folch extraction (Chloroform:Methanol 2:1)
- Collect lower organic phase

3. Saponification (Hydrolysis)
- Dry lipid extract under N2
- Resuspend in methanolic KOH
- Heat at 80-100°C to release free fatty acids

4. Methylation (FAMES)
- Add Boron Trifluoride (BFs) in Methanol
- Heat at 100°C for 20 min to form Fatty Acid Methyl Esters

5. FAME Extraction
- Quench reaction with water
- Extract FAMES with hexane

6. GC-MS Analysis
- Inject hexane layer into GC-MS
- Separate FAMEs on a polar column (e.g., DB-23)
- ldentify & quantify peaks based on retention time and mass spectra

Click to download full resolution via product page
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Workflow for Fatty Acid Methyl Ester (FAME) analysis by GC-MS.

Methodology:
e Lipid Extraction (Folch Method):

o Homogenize a known weight of tissue (e.g., 50-100 mg) or use a known volume of
plasma/serum (e.g., 100 pL).[18]

o Add an internal standard (e.g., heptadecanoic acid, C17:0) for normalization.
o Add 20 volumes of ice-cold Chloroform:Methanol (2:1 v/v) and vortex thoroughly.
o Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

o Centrifuge to clarify the layers. Carefully collect the lower organic phase containing the
lipids.[18]

o Dry the lipid extract under a stream of nitrogen gas.
e Saponification and Methylation:

o Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic KOH. Heat at 80°C for 1
hour to hydrolyze ester linkages and release free fatty acids.[19]

o Add 1 mL of 10-14% Boron Trifluoride (BFs) in methanol. This Lewis acid catalyzes the
esterification of the free fatty acids to FAMEs.[19][20]

o Seal the tube and heat at 100°C for 20 minutes.
o FAME Extraction:

o Cool the reaction tube. Add 2 mL of deionized water and 1 mL of hexane to quench the
reaction and extract the nonpolar FAMESs.[19]

o Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for
analysis.

e GC-MS Analysis:
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o Injection: Inject 1 pL of the hexane extract into the GC-MS system in splitless mode.

o Gas Chromatography (GC): Use a polar capillary column (e.g., DB-23, 60m x 0.25mm)
suitable for FAME separation. Use a temperature gradient program, for example: start at
70°C, ramp to 170°C, then ramp to 220°C.[18][19]

o Mass Spectrometry (MS): Operate the MS in either full scan mode to identify peaks or in
Selective lon Monitoring (SIM) mode for higher sensitivity and targeted quantification.[18]
[21]

o Data Analysis: Identify FAME peaks by comparing their retention times and mass spectra to
a known FAME standard mix. Quantify each fatty acid by integrating its peak area and
normalizing to the internal standard. Calculate the desaturation index as the ratio of the peak
area of palmitoleate (16:1) to palmitate (16:0).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC
METABOLISM - PMC [pmc.ncbi.nim.nih.gov]

3. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Liraglutide Lowers Palmitoleate Levels in Type 2 Diabetes. A Post Hoc Analysis of the
LIRAFLAME Randomized Placebo-Controlled Trial - PMC [pmc.nchbi.nlm.nih.gov]

6. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 -
PMC [pmc.ncbi.nim.nih.gov]

7. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in
association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4123757/
http://dmoserv3.whoi.edu/data_docs/Seal_Response_to_Prey/ASET_FAME_Method_short_Oct-2007-2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4123757/
https://www.agilent.com/Library/applications/5990-9432EN.pdf
https://www.benchchem.com/product/b1233929?utm_src=pdf-body
https://www.benchchem.com/product/b1233929?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Stearoyl-CoA_9-desaturase
https://pmc.ncbi.nlm.nih.gov/articles/PMC5701860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5701860/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3042787/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3042787/
https://www.researchgate.net/publication/45659435_Hormonal_and_nutritional_regulation_of_SCD1_gene_expression
https://pmc.ncbi.nlm.nih.gov/articles/PMC10012104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10012104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3001604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3001604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4364637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4364637/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

8. Differential effects of palmitate and palmitoleate on insulin action and glucose utilization in
rat L6 skeletal muscle cells - PMC [pmc.ncbi.nim.nih.gov]

9. Palmitoleic acid - Wikipedia [en.wikipedia.org]

10. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis,
and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC
[pmc.ncbi.nlm.nih.gov]

11. Elevated Stearoyl-CoA Desaturase 1 Activity is associated with Alcohol-associated Liver
Disease - PMC [pmc.ncbi.nlm.nih.gov]

12. benchchem.com [benchchem.com]
13. benchchem.com [benchchem.com]
14. researchgate.net [researchgate.net]

15. Plasma palmitoleic acid content and obesity in children - PubMed
[pubmed.ncbi.nim.nih.gov]

16. Plasma Phospholipid Concentration of Cis Palmitoleic Acid and Risk of Heart Failure -
PMC [pmc.ncbi.nlm.nih.gov]

17. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat
liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed
[pubmed.ncbi.nim.nih.gov]

18. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability
- PMC [pmc.ncbi.nlm.nih.gov]

19. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
20. researchgate.net [researchgate.net]
21. agilent.com [agilent.com]

To cite this document: BenchChem. [The role of stearoyl-CoA desaturase 1 (SCD1) in
palmitoleate production]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1233929#the-role-of-stearoyl-coa-desaturase-1-
scdl-in-palmitoleate-production]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1615906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1615906/
https://en.wikipedia.org/wiki/Palmitoleic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC5625094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5625094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5625094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9256783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9256783/
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_In_Vitro_Assay_Variability_for_Stearoyl_CoA_Desaturase_1_SCD1_Inhibitors.pdf
https://www.benchchem.com/pdf/XEN723_A_Technical_Guide_to_its_Mechanism_of_Action_as_a_Stearoyl_CoA_Desaturase_1_SCD1_Inhibitor.pdf
https://www.researchgate.net/figure/Lipoprotein-profiles-in-Asebia-and-SCD1-knockout-mice-demonstrate-a-selective-loss-of_fig1_11061793
https://pubmed.ncbi.nlm.nih.gov/16210702/
https://pubmed.ncbi.nlm.nih.gov/16210702/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3618485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3618485/
https://pubmed.ncbi.nlm.nih.gov/18790133/
https://pubmed.ncbi.nlm.nih.gov/18790133/
https://pubmed.ncbi.nlm.nih.gov/18790133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4123757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4123757/
http://dmoserv3.whoi.edu/data_docs/Seal_Response_to_Prey/ASET_FAME_Method_short_Oct-2007-2.pdf
https://www.researchgate.net/post/What_is_the_best_method_for_fatty_acid_derivatization_into_FAMES_for_GC-MS_analysis
https://www.agilent.com/Library/applications/5990-9432EN.pdf
https://www.benchchem.com/product/b1233929#the-role-of-stearoyl-coa-desaturase-1-scd1-in-palmitoleate-production
https://www.benchchem.com/product/b1233929#the-role-of-stearoyl-coa-desaturase-1-scd1-in-palmitoleate-production
https://www.benchchem.com/product/b1233929#the-role-of-stearoyl-coa-desaturase-1-scd1-in-palmitoleate-production
https://www.benchchem.com/product/b1233929#the-role-of-stearoyl-coa-desaturase-1-scd1-in-palmitoleate-production
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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